molecular formula C8H6N3NaO2 B14031612 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium

5-Amino-2,3-dihydrophthalazine-1,4-dione sodium

Cat. No.: B14031612
M. Wt: 199.14 g/mol
InChI Key: RVJVDCVIJCBUTH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide. This intermediate is then reduced to 5-amino-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to its sodium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dihydrophthalazine-1,4-dione sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, and phosphonium ylides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione, such as alkoxy and dialkylamino derivatives .

Mechanism of Action

The chemiluminescent property of 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium is due to the oxidation of the compound in the presence of an oxidizing agent, such as hydrogen peroxide. This reaction produces an excited state intermediate, which emits light as it returns to the ground state . The molecular targets and pathways involved in this process include the formation of peroxy free radicals and the subsequent reaction to produce the excited state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,3-dihydrophthalazine-1,4-dione sodium is unique due to its strong chemiluminescent properties, which make it highly valuable in forensic science and biological research. Its ability to produce light upon oxidation sets it apart from other similar compounds .

Properties

Molecular Formula

C8H6N3NaO2

Molecular Weight

199.14 g/mol

IUPAC Name

sodium;5-amino-2H-phthalazin-3-ide-1,4-dione

InChI

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1

InChI Key

RVJVDCVIJCBUTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)[N-]NC2=O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.